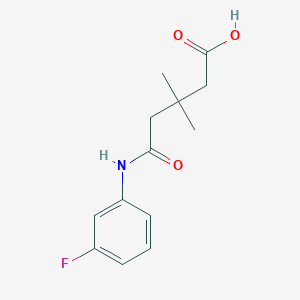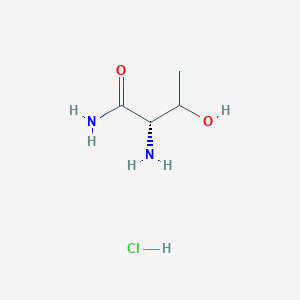
(2S)-2-Amino-3-hydroxybutanamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Amino-3-hydroxybutanamide hydrochloride is a synthetic compound with significant applications in various scientific fields It is a derivative of butanamide, characterized by the presence of an amino group and a hydroxyl group on the second and third carbon atoms, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Amino-3-hydroxybutanamide hydrochloride typically involves the reaction of 3-hydroxybutanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or chromatography to achieve the desired purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Amino-3-hydroxybutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of 2-oxo-3-hydroxybutanamide.
Reduction: Regeneration of (2S)-2-Amino-3-hydroxybutanamide.
Substitution: Formation of various substituted butanamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2S)-2-Amino-3-hydroxybutanamide hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-Amino-3-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The amino and hydroxyl groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-Amino-3-hydroxybutanoic acid: Similar structure but lacks the amide group.
(2S)-2-Amino-3-hydroxybutanamide: Similar structure but without the hydrochloride salt.
(2S)-2-Amino-3-hydroxybutanamide hydrochloride: The compound of interest, unique due to its specific functional groups and salt form.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C4H11ClN2O2 |
|---|---|
Peso molecular |
154.59 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-2(7)3(5)4(6)8;/h2-3,7H,5H2,1H3,(H2,6,8);1H/t2?,3-;/m0./s1 |
Clave InChI |
LZQCOMULTLYITH-CYULUMSASA-N |
SMILES isomérico |
CC([C@@H](C(=O)N)N)O.Cl |
SMILES canónico |
CC(C(C(=O)N)N)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


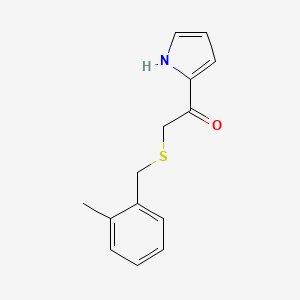

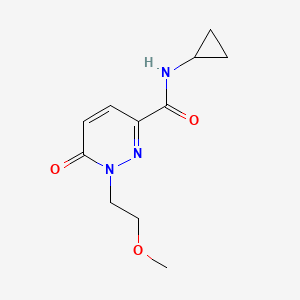
![(R)-N-(2-((1-(3-(Trifluoromethyl)phenyl)ethyl)amino)-1H-benzo[d]imidazol-4-yl)acetamide](/img/structure/B14907752.png)
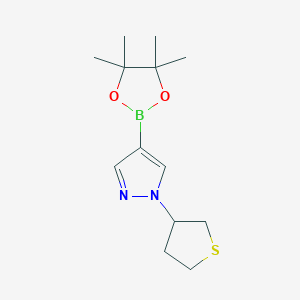
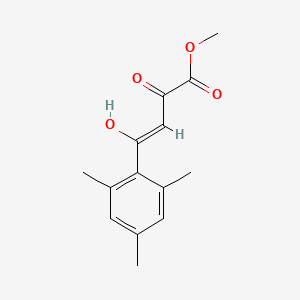
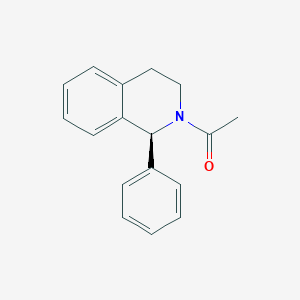
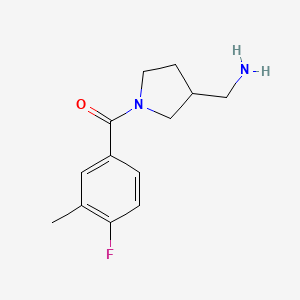
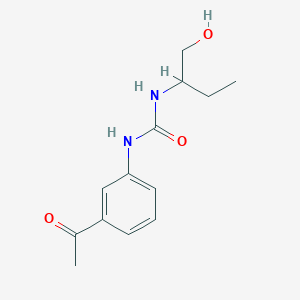
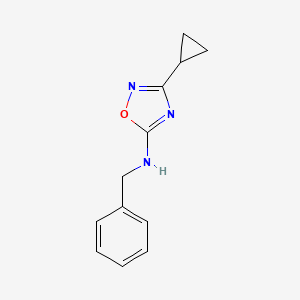
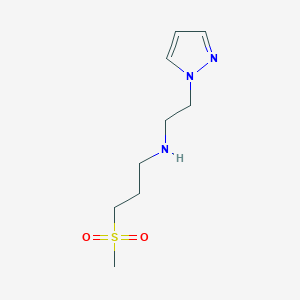

![1-[(4-methylphenyl)sulfonyl]-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14907823.png)
